![molecular formula C23H21N3OS B2633424 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 919751-02-3](/img/structure/B2633424.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied due to their potential biological activities. The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide has been achieved through various methods, and its mechanism of action and physiological effects have been investigated.
Scientific Research Applications
- This compound has been investigated as a potential multi-kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications for diseases such as cancer, inflammation, and neurodegenerative disorders .
- The compound’s structure includes an imidazole ring, which is relevant in proton-transfer chemistry. Investigating its behavior in acidic or basic environments could lead to applications in catalysis or materials science .
Kinase Inhibition
Proton-Transfer Chemistry
Mechanism of Action
Target of action
Imidazole-containing compounds and benzothiazole derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels . The specific targets of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide” would depend on its specific structure and properties.
Mode of action
These compounds typically exert their effects by binding to their targets and modulating their activity . The exact mode of action of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide” would need to be determined through experimental studies.
Biochemical pathways
Imidazole-containing compounds and benzothiazole derivatives can influence a variety of biochemical pathways, depending on their specific targets . The pathways affected by “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide” would be determined by its specific targets and mode of action.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific structure and properties . The ADME properties of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide” would need to be determined through experimental studies.
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action . The effects of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide” would need to be determined through experimental studies.
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . The influence of these factors on “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide” would need to be determined through experimental studies.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-2-28-19-13-7-16(8-14-19)15-22(27)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGFZIOWDLJJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide |
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